molecular formula C3H10ClNO3S B13117280 Methyl2-aminoethane-1-sulfonatehydrochloride

Methyl2-aminoethane-1-sulfonatehydrochloride

Cat. No.: B13117280
M. Wt: 175.64 g/mol
InChI Key: IJLHLBRAGOVDBR-UHFFFAOYSA-N
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Description

Methyl2-aminoethane-1-sulfonatehydrochloride is an organic compound with the molecular formula C3H9NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a buffer, chelating agent, and detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-aminoethane-1-sulfonatehydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethylene oxide, followed by sulfonation with sulfur trioxide. The reaction conditions typically include controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Simpler amine compounds.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Methyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in chemical reactions to maintain pH stability.

    Biology: Acts as a chelating agent to stabilize enzymes and proteins.

    Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.

    Industry: Employed in the production of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Methyl2-aminoethane-1-sulfonatehydrochloride involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, thereby acting as a chelating agent. Additionally, its buffering capacity helps maintain the pH of solutions, which is crucial in many biochemical and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Known for its buffering capacity in biochemical applications.

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent used in biological research.

Uniqueness

Methyl2-aminoethane-1-sulfonatehydrochloride stands out due to its unique combination of buffering, chelating, and surfactant properties. This makes it a versatile compound suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C3H10ClNO3S

Molecular Weight

175.64 g/mol

IUPAC Name

methyl 2-aminoethanesulfonate;hydrochloride

InChI

InChI=1S/C3H9NO3S.ClH/c1-7-8(5,6)3-2-4;/h2-4H2,1H3;1H

InChI Key

IJLHLBRAGOVDBR-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CCN.Cl

Origin of Product

United States

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